![molecular formula C28H19Cl2NO5S B13767643 Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/no-structure.png)
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a chlorophenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized through the cyclization of biphenyl derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the chlorophenyl and benzoate groups.
Benzofuran: Another related compound with a furan ring fused to a benzene ring.
Dibenzodioxin: A compound with two oxygen atoms in the central ring, differing from the dibenzofuran structure.
Uniqueness
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the chlorophenyl and benzoate groups distinguishes it from simpler dibenzofuran derivatives, potentially enhancing its reactivity and biological activity.
Eigenschaften
Molekularformel |
C28H19Cl2NO5S |
|---|---|
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate |
InChI |
InChI=1S/C28H19Cl2NO5S/c1-2-15-31(20-10-8-19(29)9-11-20)37(33,34)27-16-18(7-13-24(27)30)28(32)35-21-12-14-26-23(17-21)22-5-3-4-6-25(22)36-26/h2-14,16-17H,1,15H2 |
InChI-Schlüssel |
FXJGLEPVNRNQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OC5=CC=CC=C54)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


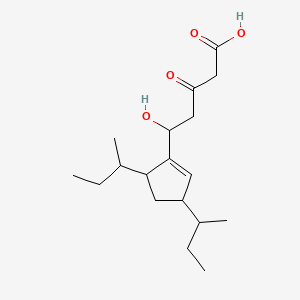
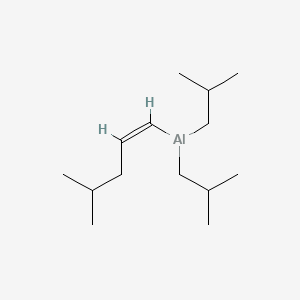
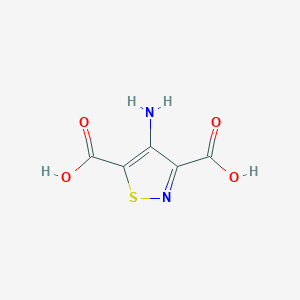
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
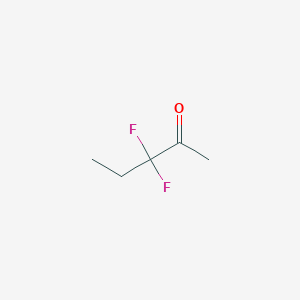
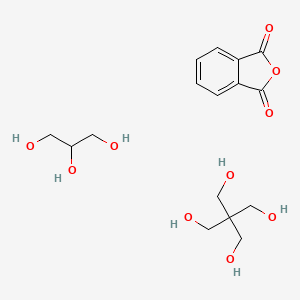
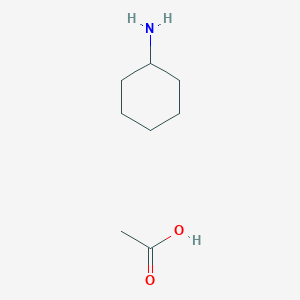
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
